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Compound of Interest

Compound Name: (Z)-SU5614

Cat. No.: B1684612 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of (Z)-SU5614 as a FMS-like tyrosine kinase 3

(FLT3) inhibitor, offering a comparative analysis with other known FLT3 inhibitors. The

information presented is supported by experimental data to aid in the objective assessment of

its performance.

Introduction to (Z)-SU5614
(Z)-SU5614 is a protein tyrosine kinase inhibitor that has demonstrated inhibitory activity

against FLT3, a receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML).

[1] Activating mutations in FLT3 lead to constitutive signaling, promoting cancer cell

proliferation and survival.[1] (Z)-SU5614 has been shown to induce growth arrest, apoptosis,

and cell cycle arrest specifically in AML-derived cell lines that express a constitutively activated

FLT3 receptor.[1][2]

Comparative Analysis of FLT3 Inhibitors
The efficacy of (Z)-SU5614 is best understood in the context of other FLT3 inhibitors. This

section provides a comparative overview of its performance against several alternatives in

terms of inhibitory concentration (IC50) and kinase selectivity.

Table 1: FLT3 Inhibition Potency (IC50 Values)
Lower IC50 values indicate higher potency.
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Inhibitor
FLT3 (Wild-Type)
IC50 (nM)

FLT3 (ITD Mutant)
IC50 (nM)

Cell Proliferation
IC50 (nM, MV4-11
cells)

(Z)-SU5614 10[3] 10[3] 100[3]

Quizartinib (AC220) - ≤ 1[4][5] 0.56

Crenolanib ~2[6] ~2[6] -

Gilteritinib 5 0.7 - 1.8[7] -

Sorafenib -
69.3 ng/mL (~107 nM)

[8]
-

Midostaurin (PKC412) - - -

Note: Direct comparative IC50 values for all inhibitors under identical experimental conditions

are not always available. Data is compiled from various sources and should be interpreted with

this in mind.

Table 2: Kinase Selectivity Profile
This table highlights the inhibitory activity of (Z)-SU5614 and comparators against other

kinases, providing an indication of their selectivity.
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Inhibitor Other Kinases Inhibited (IC50 or Kd)

(Z)-SU5614 VEGFR-2, c-Kit, PDGFR[9][10]

Quizartinib (AC220)

Highly selective for FLT3, with >10-fold

selectivity over a panel of 400 kinases. Also

inhibits c-Kit.[11]

Crenolanib
PDGFRα (2.1 nM), PDGFRβ (3.2 nM), KIT (78

nM)[12]

Gilteritinib AXL, ALK[13]

Sorafenib
Multi-kinase inhibitor: VEGFR, PDGFR, c-Kit,

RAF[14]

Midostaurin (PKC412)
Multi-kinase inhibitor: SYK, KIT, PDGFR,

VEGFR[15][16]

Signaling Pathway and Experimental Workflow
Visualizing the biological context and experimental approach is crucial for understanding the

validation of (Z)-SU5614.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://ashpublications.org/blood/article/101/4/1494/105919/The-protein-tyrosine-kinase-inhibitor-SU5614
https://www.selleckchem.com/products/su5614.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC7082118/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5669937/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7094008/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10733823/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7077552/
https://www.prnewswire.com/news-releases/novartis-drug-pkc412-midostaurin-improves-overall-survival-by-23-in-global-phase-iii-study-of-aml-patients-with-flt3-mutations-300188608.html
https://www.benchchem.com/product/b1684612?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684612?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cellular Outcomes

FLT3 Receptor

STAT5

 Activates

RAS/MEK/ERK
(MAPK Pathway)

 Activates

PI3K/Akt Pathway

 Activates

(Z)-SU5614

 Inhibits

Cell Proliferation Cell Survival Apoptosis

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684612?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Culture and Treatment

Biological Assays

Data Analysis

Culture FLT3-mutant
AML cell lines (e.g., MV4-11)

Treat cells with (Z)-SU5614
or alternative inhibitors

In Vitro Kinase Assay
(FLT3 activity)

Cell Viability Assay
(e.g., MTT)

Western Blot Analysis
(p-FLT3, p-STAT5, p-MAPK)

Determine IC50 values Quantify protein phosphorylation

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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